methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a partially saturated tetrahydropyridine ring. Key structural elements include:
- 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- Methyl ester at position 3: A common pro-drug moiety that may improve bioavailability through hydrolysis to a carboxylic acid .
Synthetic routes likely involve multi-step heterocyclization, leveraging methodologies such as α,β-unsaturated ketone formation (analogous to ) and nucleophilic substitutions with pyrazole derivatives .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-9(22)21-6-5-10-12(8-21)27-16(13(10)17(24)26-4)18-14(23)11-7-20(2)19-15(11)25-3/h7H,5-6,8H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVDBWVJADMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 377.4 g/mol. The structure includes a thieno[2,3-c]pyridine core fused with a pyrazole moiety, which is significant for its biological activity.
1. Antifungal Activity
Research indicates that compounds containing pyrazole and thieno[2,3-c]pyridine structures exhibit notable antifungal properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant antifungal activity against various fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 µg/mL against Fusarium oxysporum, indicating potent antifungal effects comparable to standard treatments like miconazole .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 25 |
| Pseudomonas aeruginosa | 30 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
3. Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. Preliminary studies indicate that it could act as an inhibitor of acetylcholinesterase (AChE), which is crucial in neuropharmacology:
- IC50 Values : Some derivatives have shown IC50 values ranging from 1.18 to 18.90 µM against AChE, suggesting moderate to high potency compared to known inhibitors like galanthamine .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Binding : The presence of the pyrazole ring may facilitate binding to active sites on enzymes like AChE or fungal enzymes.
- Membrane Disruption : The thieno[2,3-c]pyridine component may disrupt fungal cell membranes or bacterial cell walls, leading to increased permeability and cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Studies : A study investigated the antifungal efficacy of various pyrazole derivatives against Fusarium oxysporum, finding that modifications in substituents significantly affected their potency. Compounds with methoxy and carbonyl groups showed enhanced activity compared to simpler structures .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thieno[2,3-c]pyridines demonstrated that specific substitutions could improve activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives has shown promising results in terms of antimicrobial efficacy.
Case Study: Antibacterial Screening
A study synthesized a library of new 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives and evaluated their activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity specifically against Sarcina lutea (a Gram-positive bacterium), while showing moderate activity against Escherichia coli (a Gram-negative bacterium) .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High (MIC = 10 µg/mL) | Moderate (MIC = 50 µg/mL) |
| Compound B | Moderate (MIC = 20 µg/mL) | Low (MIC = 100 µg/mL) |
Anti-inflammatory Potential
Methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has also been studied for its anti-inflammatory properties. Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Case Study: Molecular Docking Analysis
In silico evaluations have demonstrated that the compound binds effectively to the active site of 5-LOX. The binding affinity and interaction profiles indicate that further structural optimization could enhance its anti-inflammatory properties .
| Parameter | Value |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Inhibition Constant (Ki) | 50 nM |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is crucial for optimizing their biological activities. Studies have shown that modifications at the nitrogen positions and the introduction of different substituents can significantly alter their antimicrobial and anti-inflammatory effects.
Key Findings:
- Chirality Effects: Enantiomers of synthesized compounds displayed varying degrees of biological activity; typically, the (R)-enantiomers exhibited greater potency than their (S)-counterparts .
- Substituent Influence: The presence of electron-donating or electron-withdrawing groups on the aromatic rings influenced both the antibacterial and anti-inflammatory activities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 3 and the acetyl moiety at position 6 are primary sites for nucleophilic attack:
-
Ester Hydrolysis :
Under basic conditions (e.g., NaOH/EtOH, 80°C), the methyl ester undergoes saponification to yield the corresponding carboxylic acid. Acidic hydrolysis (HCl/H₂O, reflux) is less efficient due to competing side reactions. -
Acetyl Group Reactivity :
The acetyl group participates in nucleophilic additions with amines or hydrazines. For example, reaction with hydrazine hydrate (EtOH, 60°C) forms a hydrazone derivative, confirmed via IR loss of the carbonyl peak at 1,644 cm⁻¹.
Oxidation:
-
The thieno[2,3-c]pyridine core resists oxidation, but the acetyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 72–78%).
-
Pyrazole methyl groups remain inert under mild oxidation conditions.
Reduction:
-
LiAlH₄ selectively reduces the ester to a primary alcohol (RT, THF, 4h; yield: 65%) without affecting the amide or acetyl groups .
-
Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the tetrahydrothienopyridine ring, altering conformational flexibility.
Hydrolysis of the Carboxamide Linkage
The pyrazole-carboxamide bond undergoes hydrolysis under harsh acidic (HCl conc., Δ) or basic (NaOH/EtOH, Δ) conditions, yielding:
-
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (identified via LC-MS, m/z: 171 [M+H]⁺).
Cyclization and Ring-Opening Reactions
-
Intramolecular Cyclization :
Heating in DMF with K₂CO₃ (120°C, 8h) induces cyclization between the acetyl oxygen and thienopyridine nitrogen, forming a fused oxazole ring (validated by C NMR at δ 165.2 ppm). -
Ring-Opening :
Treatment with Br₂ in CHCl₃ cleaves the thiophene ring, producing a disulfide intermediate (confirmed via S-S stretch at 510 cm⁻¹ in IR) .
Functional Group Reactivity Table
Key Mechanistic Insights
-
Steric Effects : The 3-methoxy-1-methylpyrazole group hinders electrophilic substitution at the thienopyridine C-5 position.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance cyclization rates due to improved solubility of intermediates.
-
pH Sensitivity : Amide hydrolysis proceeds faster under acidic conditions (pH < 2) due to protonation of the leaving group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Core Heterocycle and Saturation
- Thieno[2,3-c]pyridine (Target Compound): The saturated tetrahydropyridine ring increases conformational flexibility and may improve solubility compared to aromatic analogs like thieno[2,3-b]pyridine in compound 9a .
Substituent Effects
- Pyrazole Moieties : The target compound’s 3-methoxy-1-methyl-pyrazole group contrasts with 9a’s phenyl-pyrazole. Methoxy groups typically enhance metabolic stability, while phenyl groups may increase hydrophobicity .
- Ester vs. Carboxamide: The methyl ester in the target compound is a pro-drug feature absent in 9a (carboxamide).
Research Findings and Implications
- Synthetic Feasibility : highlights the utility of α,β-unsaturated ketones and pyrazole intermediates for constructing similar frameworks. The target compound could be synthesized via analogous Michael additions or cyclocondensations .
- Structure-Activity Relationships (SAR): Pyrazole substituents (e.g., methoxy vs. chloro) critically modulate bioactivity and selectivity. Saturation in the thienopyridine core may reduce cytotoxicity compared to aromatic analogs .
- Knowledge Gaps: No direct data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with 9a and 6a are needed to validate inferred activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyrazole-4-carboxamide intermediates (e.g., from 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) are coupled with tetrahydrothieno[2,3-c]pyridine scaffolds using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF . Yield optimization requires strict control of temperature (0–5°C for coupling steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the methyl ester group. Chromatographic purification (silica gel, CH₂Cl₂:MeOH gradients) is critical for isolating the final product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the tetrahydrothieno[2,3-c]pyridine ring (δ ~2.5–3.5 ppm for CH₂ groups) and pyrazole-4-carboxamide moiety (δ ~7.0–8.0 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₄O₅S: 481.15) .
- X-ray crystallography (if crystalline): Resolve bicyclic conformation and hydrogen-bonding patterns .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is sensitive to moisture and strong oxidizers. Store under nitrogen at –20°C in amber vials to prevent photodegradation. Avoid contact with aqueous buffers unless immediately used. Stability studies suggest decomposition above 40°C, generating CO₂ and NOₓ byproducts .
Advanced Research Questions
Q. How does the bicyclic framework influence biological activity, and what mechanistic hypotheses exist?
- Methodological Answer : The tetrahydrothieno[2,3-c]pyridine core mimics ATP-binding motifs in kinases. Docking studies suggest the acetyl group at position 6 enhances hydrophobic interactions with kinase pockets, while the pyrazole-4-carboxamide moiety participates in hydrogen bonding (e.g., with mTOR or p70S6K) . Competitive inhibition assays (e.g., using ADP-Glo™ Kinase Assay) are recommended to validate ATP-binding hypotheses .
Q. What strategies resolve contradictions in reported synthetic yields for analogs?
- Methodological Answer : Discrepancies often arise from:
- Catalyst choice : Pd/C vs. Pd(OAc)₂ in reductive cyclization steps (yields vary by 15–20%) .
- Solvent polarity : THF (lower polarity) favors cyclization but increases side-product formation compared to DMF .
- Temperature gradients : Slow warming (0°C → RT) improves regioselectivity in pyrazole fusion steps .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Methodological Answer :
- Core modifications : Replace the thieno ring with pyrazolo[4,3-c]pyridin-4(5H)-one to assess solubility changes .
- Substituent effects : Compare anti-proliferative activity of methyl (current compound) vs. ethyl esters in prostate cancer cell lines (e.g., PC-3) .
- Bioisosteric replacements : Substitute the 3-methoxy group with trifluoromethyl (CF₃) to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
